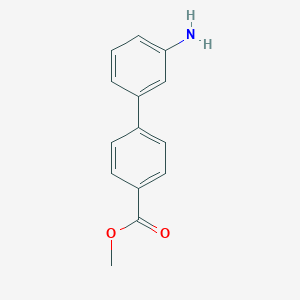

Methyl 4-(3-aminophenyl)benzoate

Overview

Description

“Methyl 4-(3-aminophenyl)benzoate” is a chemical compound with the CAS Number: 168619-25-8 . It has a molecular weight of 227.26 . The IUPAC name for this compound is "methyl 3’-amino [1,1’-biphenyl]-3-carboxylate" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared using conventional methods or microwave irradiation . The esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), and 1 primary amine (aromatic) .Chemical Reactions Analysis

Esters, such as “Methyl 4-(3-aminophenyl)benzoate”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“Methyl 4-(3-aminophenyl)benzoate” is a powder at room temperature . It has a molecular weight of 227.26 . The compound contains a total of 30 atoms; 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications

Synthesis of New Compounds

“Methyl 4-(3-aminophenyl)benzoate” is often used in the synthesis of new compounds. For instance, it has been used in the synthesis of benzimidazole bridged benzophenone substituted indole scaffolds . These new compounds have shown promising results in antimicrobial activity tests .

Antimicrobial Activity

Compounds synthesized using “Methyl 4-(3-aminophenyl)benzoate” have shown significant antimicrobial activity . This makes it a valuable compound in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .

Docking Studies

“Methyl 4-(3-aminophenyl)benzoate” and its derivatives have been used in docking studies to explore their interactions with key functional proteins in bacterial cell division . This helps in the development of novel antibacterial agents .

Spectroscopic Characterization

The molecular structure of compounds similar to “Methyl 4-(3-aminophenyl)benzoate” has been studied using spectroscopic characterization . This provides valuable insights into the vibrational modes of the compound .

Dielectric Studies

“Methyl 4-(3-aminophenyl)benzoate” and its derivatives have been used in dielectric studies . These studies provide information about the dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant .

Molecular Docking Studies

“Methyl 4-(3-aminophenyl)benzoate” and its derivatives have been used in molecular docking studies to explore their interaction with Influenza endonuclease inhibitor . This helps in the development of new antiviral agents .

Safety and Hazards

“Methyl 4-(3-aminophenyl)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mechanism of Action

Target of Action

Methyl 4-(3-aminophenyl)benzoate is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds have been found to target bacterial cell division protein FtsZ , which plays a crucial role in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .

Biochemical Pathways

Compounds with similar structures have been found to affect various strains of microorganisms , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these organisms.

Result of Action

Based on the potential targets and pathways it may affect, it’s plausible that this compound could have antimicrobial effects, disrupting the normal function of certain microorganisms and potentially leading to their death .

properties

IUPAC Name |

methyl 4-(3-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTVRZIUOJSIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362726 | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159503-24-9 | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(3-aminophenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)